Ethyl 2-fluorocyclopropane-1-carboxylate
Overview
Description
Ethyl 2-fluorocyclopropane-1-carboxylate: is a chemical compound belonging to the class of cyclopropane carboxylates. It is a colorless liquid widely used in various fields such as medical research, environmental research, and industrial research. The compound has the molecular formula C6H9FO2 and a molecular weight of 132.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluorocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the addition of carbenes to alkenes, which forms the cyclopropane ring . The reaction conditions often involve the use of chloroform and potassium hydroxide to generate dichlorocarbene in situ, which then reacts with the alkene to form the cyclopropane structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-fluorocyclopropanecarboxylic acid.
Reduction: Formation of 2-fluorocyclopropanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 2-fluorocyclopropane-1-carboxylate is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-fluorocyclopropane-1-carboxylate involves its interaction with molecular targets through its cyclopropane ring and ester functional group. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The fluorine atom in the cyclopropane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- cis-Ethyl 2-chlorocyclopropanecarboxylate
- cis-Ethyl 2-bromocyclopropanecarboxylate
- cis-Ethyl 2-iodocyclopropanecarboxylate
Uniqueness: Ethyl 2-fluorocyclopropane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C6H9FO2 |
---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
ethyl 2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3 |
InChI Key |
OGSXKPYGEILMIG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC1F |
Canonical SMILES |
CCOC(=O)C1CC1F |
Origin of Product |
United States |
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